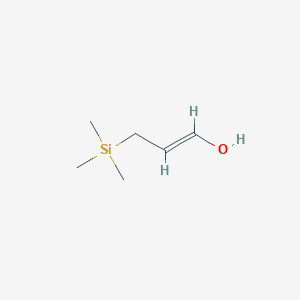trans-3-(Trimethylsilyl)allylalcohol
CAS No.:
Cat. No.: VC16201723
Molecular Formula: C6H14OSi
Molecular Weight: 130.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H14OSi |
|---|---|
| Molecular Weight | 130.26 g/mol |
| IUPAC Name | (E)-3-trimethylsilylprop-1-en-1-ol |
| Standard InChI | InChI=1S/C6H14OSi/c1-8(2,3)6-4-5-7/h4-5,7H,6H2,1-3H3/b5-4+ |
| Standard InChI Key | JKKTXDCTGMUFBS-SNAWJCMRSA-N |
| Isomeric SMILES | C[Si](C)(C)C/C=C/O |
| Canonical SMILES | C[Si](C)(C)CC=CO |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
trans-3-(Trimethylsilyl)allyl alcohol (C₆H₁₄OSi) features a propenol backbone with a trimethylsilyl group at the C3 position in the trans orientation relative to the hydroxyl group. The stereochemistry is explicitly defined by the (E)-configuration, as evidenced by its SMILES notation (CSi(C)/C=C/CO) and InChIKey (BRTBTJVSPJZQIT-GQCTYLIASA-N) .
Physical Properties
Key physicochemical parameters are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 130.26 g/mol | |
| Density | 0.8 ± 0.1 g/cm³ | |
| Boiling Point | 167.0 ± 0.0 °C (760 mmHg) | |
| Flash Point | 63.3 ± 0.0 °C | |
| Vapour Pressure (25°C) | 0.6 ± 0.6 mmHg | |
| Refractive Index | 1.433 |
The compound’s low vapour pressure and moderate flash point suggest cautious handling under ambient conditions . Its lipophilicity (LogP = 1.15) further indicates moderate solubility in organic solvents, aligning with its use in homogeneous catalytic systems .
Synthesis and Reactivity
Catalytic Asymmetric Allylation
A landmark application of trans-3-(trimethylsilyl)allyl alcohol lies in chromium-catalyzed asymmetric allylation reactions. Under Barbier-type conditions, γ-trimethylsilyl-substituted allyl bromides react with aldehydes to yield enantiomerically enriched homoallylic alcohols. For example, the coupling of 3-phenylpropanal with [(1E)-3-bromoprop-1-enyl]trimethylsilane (1a) produces chiral adducts with >98:2 anti-diastereoselectivity and up to 98% enantiomeric excess (ee) .
Mechanistic Insights
The reaction proceeds via a chromium-mediated cycle involving:
-
Transmetallation: Allyl bromide coordinates to a chiral chromium complex.
-
Nucleophilic Addition: The allyl-chromium species attacks the aldehyde carbonyl.
-
Reductive Elimination: Mn reduces chromium intermediates, regenerating the catalyst .
Additives like LiCl enhance reaction rates by stabilizing charged intermediates, while ZrCp₂Cl₂ facilitates ligand dissociation .
Applications in Organic Synthesis
Synthesis of Functionalized Homoallylic Alcohols
The TMS group in trans-3-(trimethylsilyl)allyl alcohol enables downstream functionalization. For instance, acid-mediated desilylation of the product 2a yields α,β-unsaturated alcohols, which are pivotal in prostaglandin and terpene synthesis .
Substrate Scope and Limitations
Reactions tolerate diverse aldehydes, including:
-
Aliphatic aldehydes (e.g., heptaldehyde, cyclohexylcarboxaldehyde) .
-
α,β-Unsaturated aldehydes (e.g., cinnamaldehyde derivatives) .
-
Heteroatom-containing aldehydes (e.g., TBDPS-protected glycolaldehyde) .
Notably, sterically hindered aldehydes (e.g., pivaldehyde) exhibit reduced reactivity, necessitating optimized conditions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume